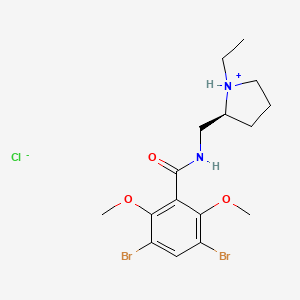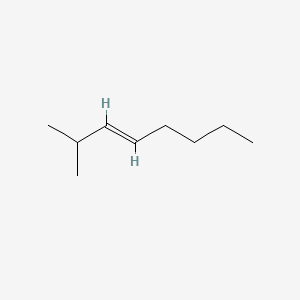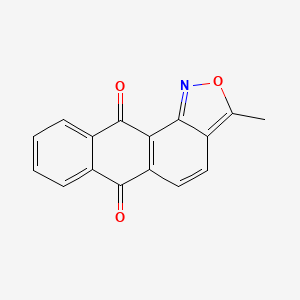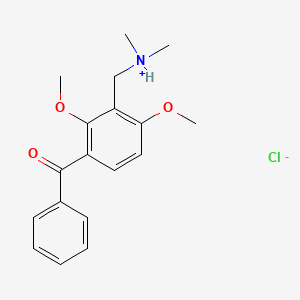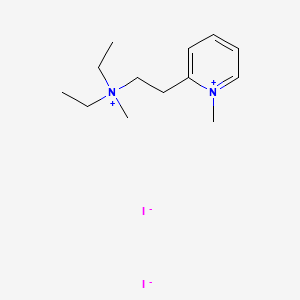
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide typically involves the quaternization of 1-methylpyridine with 2-(diethylmethylamino)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in electroplating processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the positively charged quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2,2′-(Ethylenedioxy)diethylammonium diiodide
Uniqueness
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is unique due to its specific structure, which combines a pyridinium core with a diethylmethylammonioethyl side chain. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
7279-54-1 |
|---|---|
Formule moléculaire |
C13H24I2N2 |
Poids moléculaire |
462.15 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-5-15(4,6-2)12-10-13-9-7-8-11-14(13)3;;/h7-9,11H,5-6,10,12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
IFCRETNDHOOQEK-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)CCC1=CC=CC=[N+]1C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


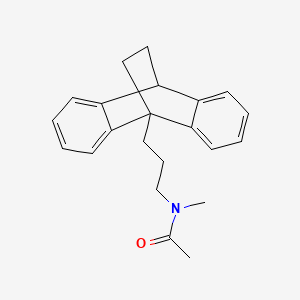
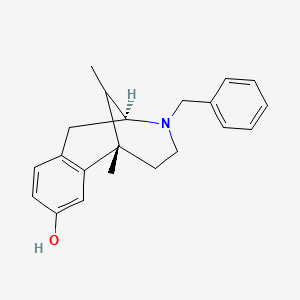
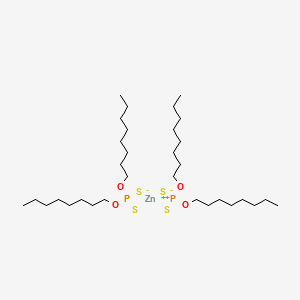
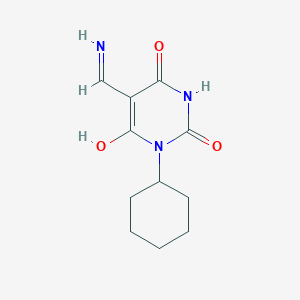
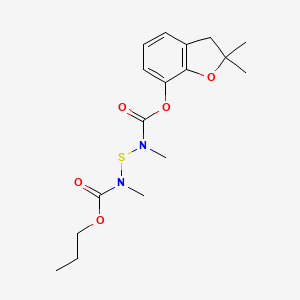
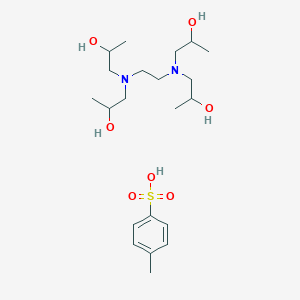
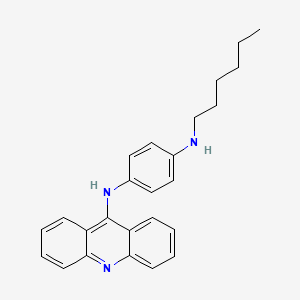
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
